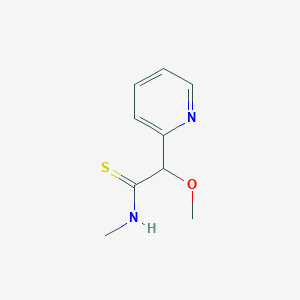
2-methoxy-N-methyl-2-(2-pyridyl)thioacetamide
Cat. No. B8442117
M. Wt: 196.27 g/mol
InChI Key: NUNIXMWDTUKSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03956494
Procedure details


2-(Methoxymethyl)pyridine (4.4 g., 0.036 mole), dissolved in 25 ml. of dry benzene, is added dropwise to 20 ml. of 2M phenyl lithium (0.04 mole) in benzene/ether with cooling. The mixture is stirred for 30 minutes, then methyl isothiocyanate (2.6 g., 0.03 mole), dissolved in 40 ml. of dry benzene, is added dropwise with cooling. The resulting solution is stirred overnight. An equal volume of water is added and the solution is cooled and made acidic with 10% hydrochloric acid. The phases are separated, the organic phase is washed with water and the combined aqueous phases are made basic to about pH 9 then extracted with chloroform. The chloroform extracts are washed with water and dried over magnesium sulfate. Filtration and removal of solvent gives a residue which is recrystallized from isopropyl ether/ethanol to give 2-methoxy-N-methyl-2-(2-pyridyl)thioacetamide, m.p. 104°-105°C.


Name
benzene ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.C1([Li])C=CC=CC=1.[CH3:17][N:18]=[C:19]=[S:20].Cl>C1C=CC=CC=1.CCOCC.O.C1C=CC=CC=1>[CH3:1][O:2][CH:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[C:19]([NH:18][CH3:17])=[S:20] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COCC1=NC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.04 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
|
Name
|
benzene ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1.CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CN=C=S
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution is stirred overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The chloroform extracts are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from isopropyl ether/ethanol
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(=S)NC)C1=NC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
